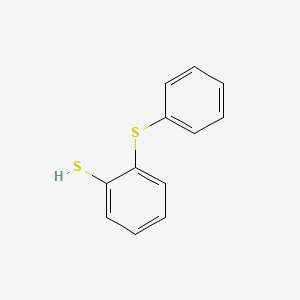![molecular formula C7H8N2O3S B14653512 1-hydroxy-2-[(E)-sulfamoyliminomethyl]benzene](/img/structure/B14653512.png)
1-hydroxy-2-[(E)-sulfamoyliminomethyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-hydroxy-2-[(E)-sulfamoyliminomethyl]benzene is an organic compound that features a benzene ring substituted with a hydroxyl group and a sulfamoyliminomethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-hydroxy-2-[(E)-sulfamoyliminomethyl]benzene typically involves the introduction of the sulfamoyliminomethyl group to a benzene ring that already has a hydroxyl group. One common method involves the reaction of 2-hydroxybenzaldehyde with sulfamide under specific conditions to form the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide and a solvent like ethanol. The reaction mixture is heated to facilitate the formation of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-hydroxy-2-[(E)-sulfamoyliminomethyl]benzene undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The sulfamoyliminomethyl group can be reduced to form an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions.
Major Products Formed
Oxidation: Formation of 2-hydroxybenzaldehyde or 2-hydroxybenzoic acid.
Reduction: Formation of 1-hydroxy-2-aminomethylbenzene.
Substitution: Formation of various substituted benzene derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
1-hydroxy-2-[(E)-sulfamoyliminomethyl]benzene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-hydroxy-2-[(E)-sulfamoyliminomethyl]benzene involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the sulfamoyliminomethyl group can interact with enzymes and proteins. These interactions can lead to the inhibition of enzyme activity or modulation of protein function, thereby exerting its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-hydroxy-2-nitrobenzene: Similar structure but with a nitro group instead of a sulfamoyliminomethyl group.
2-hydroxybenzaldehyde: Lacks the sulfamoyliminomethyl group but has a similar hydroxyl group.
1-hydroxy-2-aminomethylbenzene: Formed by the reduction of the sulfamoyliminomethyl group to an amine.
Uniqueness
1-hydroxy-2-[(E)-sulfamoyliminomethyl]benzene is unique due to the presence of the sulfamoyliminomethyl group, which imparts distinct chemical and biological properties. This group can participate in specific interactions that are not possible with other similar compounds, making it valuable for various applications.
Propriétés
Formule moléculaire |
C7H8N2O3S |
|---|---|
Poids moléculaire |
200.22 g/mol |
Nom IUPAC |
1-hydroxy-2-[(E)-sulfamoyliminomethyl]benzene |
InChI |
InChI=1S/C7H8N2O3S/c8-13(11,12)9-5-6-3-1-2-4-7(6)10/h1-5,10H,(H2,8,11,12)/b9-5+ |
Clé InChI |
PWFOOLJGPSTBGD-WEVVVXLNSA-N |
SMILES isomérique |
C1=CC=C(C(=C1)/C=N/S(=O)(=O)N)O |
SMILES canonique |
C1=CC=C(C(=C1)C=NS(=O)(=O)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


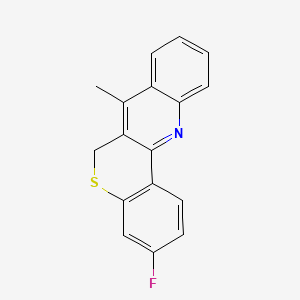
![2-{[(1-Butoxy-3-chloropropan-2-YL)oxy]methyl}oxirane](/img/structure/B14653450.png)

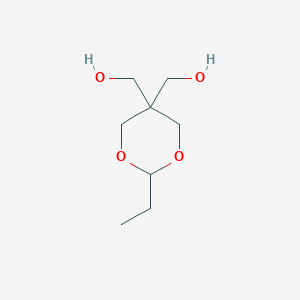

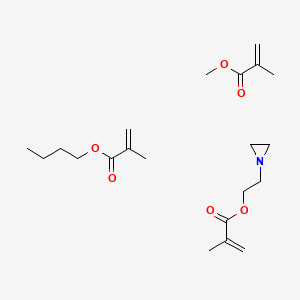
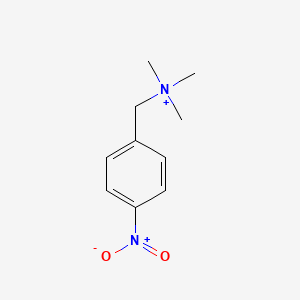

![(E)-1-(4-Fluorophenyl)-N-[4'-(octyloxy)[1,1'-biphenyl]-4-yl]methanimine](/img/structure/B14653482.png)
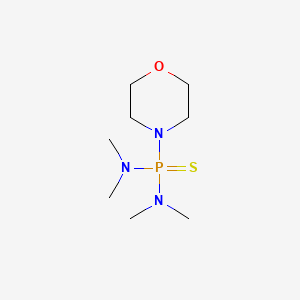
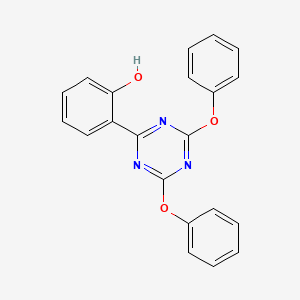
![ethyl 5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B14653508.png)

